3-Cyanoalanine
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Overview
Description
Bicyclic pyrimidine nucleoside analogues are a class of compounds known for their potent and selective inhibition of varicella-zoster virus replication . These compounds are highly effective against various clinical strains of the virus while being non-toxic at micromolar concentrations . They are not effective against other viruses such as herpes simplex virus type 1, herpes simplex virus type 2, or cytomegalovirus .
Preparation Methods
The synthesis of bicyclic pyrimidine nucleoside analogues involves several steps. The initial lead compound, 6-octyl-substituted bicyclic pyrimidine nucleoside analogue, was synthesized and optimized to produce a series of 6-alkylphenyl-substituted derivatives . The synthetic route typically involves the use of chromatography-free methods to access the lead compounds . Industrial production methods focus on optimizing the yield and purity of the compounds, often involving advanced chromatographic techniques for purification .
Chemical Reactions Analysis
Bicyclic pyrimidine nucleoside analogues undergo various chemical reactions, including substitution and phosphorylation . The compounds are specifically activated and phosphorylated by the varicella-zoster virus-encoded thymidine kinase and associated thymidylate kinase activity . Common reagents used in these reactions include thymidine kinase and thymidylate kinase, and the major products formed are the phosphorylated derivatives of the nucleoside analogues .
Scientific Research Applications
Bicyclic pyrimidine nucleoside analogues have significant applications in scientific research, particularly in the fields of virology and antiviral drug development . They are used as potent inhibitors of varicella-zoster virus replication and have shown promise in preclinical studies for the treatment of herpes zoster . Additionally, these compounds have good oral bioavailability and are assumed to cross the blood-brain barrier efficiently, making them potential candidates for treating central nervous system infections .
Mechanism of Action
The mechanism of action of bicyclic pyrimidine nucleoside analogues involves their selective activation and phosphorylation by the varicella-zoster virus-encoded thymidine kinase and thymidylate kinase . This selective activation leads to the inhibition of viral DNA replication, effectively preventing the virus from replicating within the host cells . The compounds do not inhibit the closely related enzymes encoded by herpes simplex virus, contributing to their selectivity .
Comparison with Similar Compounds
Bicyclic pyrimidine nucleoside analogues are compared with other antiviral drugs such as (E)-5-(2-bromovinyl)-2’-deoxyuridine (BVDU) and aciclovir . The bicyclic pyrimidine nucleoside analogues are significantly more potent than BVDU and aciclovir in inhibiting varicella-zoster virus replication . Unlike BVDU, the bicyclic pyrimidine nucleoside analogues are not catabolized by human or bacterial thymidine phosphorylase, which enhances their stability and efficacy . Similar compounds include BVDU and aciclovir, but bicyclic pyrimidine nucleoside analogues exhibit higher potency and selectivity .
Properties
CAS No. |
923-01-3 |
---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-amino-3-cyanopropanoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8) |
InChI Key |
BXRLWGXPSRYJDZ-UHFFFAOYSA-N |
SMILES |
C(C#N)C(C(=O)O)N |
Canonical SMILES |
C(C#N)C(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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